![molecular formula C12H11N3O2S B2995814 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034621-70-8](/img/structure/B2995814.png)
6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is not detailed in the available resources.Scientific Research Applications
- Mechanism of Action : The compound likely acts by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .
NF-κB and AP-1 Inhibition
This compound has been recognized as an inhibitor of NF-κB and AP-1, both of which play critical roles in inflammation. Through solution-phase parallel synthesis and high-throughput evaluation, derivatives of this compound showed promise in reducing IL-2 and IL-8 levels .
Regioselective Synthesis
Selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate led to a high ratio of regioselective synthon. This intermediate was then reacted with a second substrate at C2, yielding a decorated six-membered pyrimidine ring .
Mechanism of Action
Target of Action
Pyrimidines are known to interact with various biological targets, including the serotonin (5-ht) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, is expected to enhance affinity .
Mode of Action
The interaction of the ligand with an anionic side chain of the (5-ht) receptor site (asp155) neutralizes the positive charge on the ligand bound to the receptor . This suggests that the compound may act through a similar mechanism.
Biochemical Pathways
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 . This suggests that the compound may have good bioavailability due to its hydrophobic character.
Result of Action
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
The compound’s hydrophobic character suggests that it may be influenced by the lipid composition of the cellular environment .
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-18-9-4-2-3-8(5-9)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGMOMULBJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide |
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